molecular formula C16H24N2 B13821304 (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine

(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine

Cat. No.: B13821304
M. Wt: 244.37 g/mol
InChI Key: GRHCSNBNLAGXFU-CVEARBPZSA-N
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Description

(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group attached to the piperidine ring and a pyrrolidinylmethyl substituent. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the pyrrolidinylmethyl moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced piperidine derivatives.

Scientific Research Applications

(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Medicine: The compound may have potential therapeutic applications, including as an analgesic or in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-phenyl-2-(methylamino)piperidine: Similar structure but with a methylamino group instead of a pyrrolidinylmethyl group.

    (2R,3R)-3-phenyl-2-(ethylamino)piperidine: Similar structure but with an ethylamino group instead of a pyrrolidinylmethyl group.

    (2R,3R)-3-phenyl-2-(dimethylamino)piperidine: Similar structure but with a dimethylamino group instead of a pyrrolidinylmethyl group.

Uniqueness

The uniqueness of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine lies in its specific stereochemistry and the presence of the pyrrolidinylmethyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine

InChI

InChI=1S/C16H24N2/c1-2-7-14(8-3-1)15-9-6-10-17-16(15)13-18-11-4-5-12-18/h1-3,7-8,15-17H,4-6,9-13H2/t15-,16+/m1/s1

InChI Key

GRHCSNBNLAGXFU-CVEARBPZSA-N

Isomeric SMILES

C1CCN(C1)C[C@H]2[C@H](CCCN2)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)CC2C(CCCN2)C3=CC=CC=C3

Origin of Product

United States

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